molecular formula C8H15NO2 B14638918 N-(2-hydroxyethyl)cyclopentanecarboxamide CAS No. 56140-42-2

N-(2-hydroxyethyl)cyclopentanecarboxamide

Cat. No.: B14638918
CAS No.: 56140-42-2
M. Wt: 157.21 g/mol
InChI Key: OHACYVNYBHKWLA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C8H15NO2 It is characterized by the presence of a cyclopentane ring attached to a carboxamide group, which is further substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(2-carboxyethyl)cyclopentanecarboxamide.

    Reduction: Formation of N-(2-aminoethyl)cyclopentanecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors or receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)cyclopentanecarboxamide
  • N-(2-ethoxyethyl)cyclopentanecarboxamide
  • N-(2-hydroxypropyl)cyclopentanecarboxamide

Uniqueness

N-(2-hydroxyethyl)cyclopentanecarboxamide is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group allows for the formation of hydrogen bonds, enhancing its solubility and reactivity compared to its analogs. Additionally, the cyclopentane ring provides a rigid structure that can influence the compound’s interaction with molecular targets.

Properties

CAS No.

56140-42-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)cyclopentanecarboxamide

InChI

InChI=1S/C8H15NO2/c10-6-5-9-8(11)7-3-1-2-4-7/h7,10H,1-6H2,(H,9,11)

InChI Key

OHACYVNYBHKWLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCCO

Origin of Product

United States

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